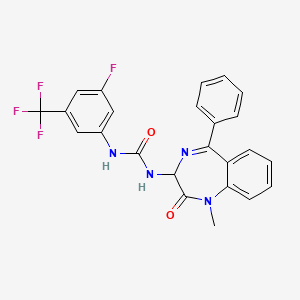

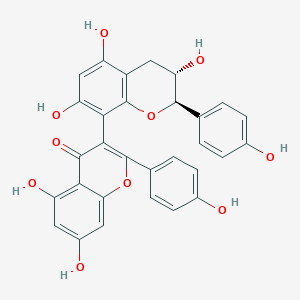

![molecular formula C11H16N4 B2360777 (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326230-41-3](/img/structure/B2360777.png)

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent.

Applications De Recherche Scientifique

The compound 8-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene and its derivatives have been the subject of various scientific studies due to their potential applications in different fields. Here is a comprehensive analysis focusing on six unique applications:

Antimicrobial Agents

The 1,2,4-triazole ring, a core structure in this compound, is known for its antimicrobial properties, particularly as an antifungal agent . Derivatives of this compound have been synthesized and evaluated for their effectiveness against various microorganisms. They are especially significant in the treatment of fungal infections, which are prevalent in immunocompromised patients such as those with AIDS or undergoing invasive surgery .

Anticancer Agents

Research has indicated that 1,2,4-triazole derivatives show promise as anticancer agents . These compounds have been tested against various human cancer cell lines, including MCF-7, Hela, and A549, using assays like the MTT assay to determine their cytotoxic activities. Some derivatives have demonstrated promising cytotoxic activity, indicating their potential use in chemotherapy .

Agricultural Chemicals

The triazole ring is also utilized in crop protection due to its fungicidal properties. It helps in the treatment of local and systemic fungal infections, which are significant problems in phytopathology .

Pharmacokinetics and Pharmacodynamics Enhancement

The triazole ring can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics and pharmacological properties of compounds. This enhancement is crucial for developing more effective pharmaceuticals with better absorption, distribution, metabolism, and excretion (ADME) profiles .

Aromatase Inhibition

Molecular docking studies have been conducted to understand the binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in estrogen-dependent cancers such as breast cancer .

Structure-Activity Relationship (SAR) Studies

1,2,4-Triazoles are valuable in SAR studies to determine how structural changes affect biological activity. These studies are essential for the rational design of new drugs with improved efficacy and reduced side effects .

Propriétés

IUPAC Name |

8-[(4-methyl-1,2,4-triazol-3-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-14-8-12-13-11(14)7-15-9-3-2-4-10(15)6-5-9/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSAGXIKZINTOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2C3CCC2C=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

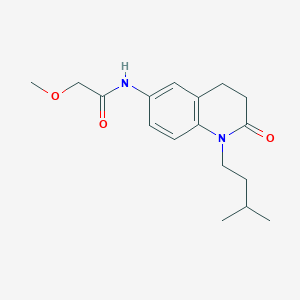

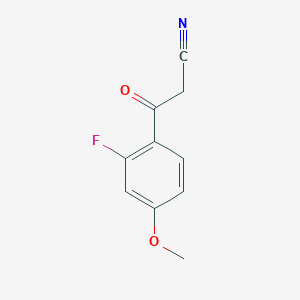

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)

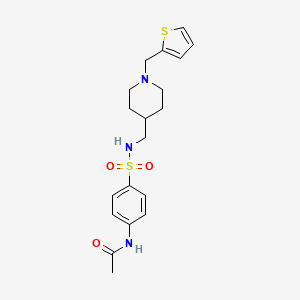

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

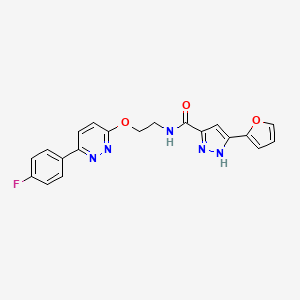

![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)

![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2360715.png)